molecular formula C11H22Br2N2O2 B1423372 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide CAS No. 1354961-39-9

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide

Cat. No.: B1423372
CAS No.: 1354961-39-9
M. Wt: 374.11 g/mol
InChI Key: MHHIAQYATUZYLV-UHFFFAOYSA-N
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Description

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide is a chemical compound with the molecular formula C11H22Br2N2O2 and a molecular weight of 374.11 g/mol

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide typically involves the reaction of cyclopentanecarboxylic acid with 4-methylpiperazine under acidic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, and the product is isolated by crystallization.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using similar synthetic routes but with optimized reaction conditions to increase yield and purity. Continuous flow reactors and other advanced chemical engineering techniques may be employed to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions: 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be used to oxidize the compound.

  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can be employed for reduction reactions.

  • Substitution: Nucleophilic substitution reactions can be performed using various nucleophiles in the presence of a suitable solvent.

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of the original compound.

Scientific Research Applications

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide has several scientific research applications:

  • Chemistry: It can be used as a building block in organic synthesis and as a reagent in various chemical reactions.

  • Biology: The compound may serve as a tool in biological studies, particularly in the investigation of enzyme inhibitors and receptor binding.

  • Medicine: It has potential therapeutic applications, including the development of new drugs for treating various diseases.

  • Industry: The compound can be utilized in the production of pharmaceuticals, agrochemicals, and other industrial chemicals.

Mechanism of Action

The mechanism by which 1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to its biological and therapeutic effects.

Comparison with Similar Compounds

1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide can be compared with other similar compounds, such as 1-(3-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide and 1-(4-ethylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide. These compounds share structural similarities but differ in their substituents, leading to variations in their chemical properties and biological activities.

Conclusion

This compound is a versatile compound with significant potential in scientific research and industrial applications. Its unique chemical structure and reactivity make it a valuable tool in various fields, and ongoing research continues to uncover new uses and applications for this compound.

Properties

IUPAC Name

1-(4-methylpiperazin-1-yl)cyclopentane-1-carboxylic acid;dihydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N2O2.2BrH/c1-12-6-8-13(9-7-12)11(10(14)15)4-2-3-5-11;;/h2-9H2,1H3,(H,14,15);2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHHIAQYATUZYLV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2(CCCC2)C(=O)O.Br.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22Br2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide
Reactant of Route 2
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide
Reactant of Route 3
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide
Reactant of Route 4
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide
Reactant of Route 5
Reactant of Route 5
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide
Reactant of Route 6
1-(4-Methylpiperazin-1-yl)cyclopentane-1-carboxylic acid dihydrobromide

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